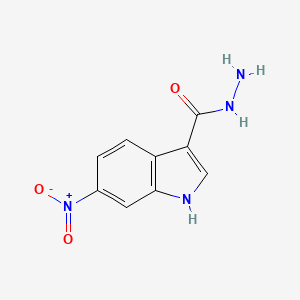
6-Nitroindole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitroindole-3-carbohydrazide is a chemical compound with the molecular formula C9H8N4O3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroindole-3-carbohydrazide can be achieved through various methods. One common approach involves the reaction of 6-nitroindole with hydrazine hydrate under specific conditions. Another method includes the regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitroindole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-nitroindole-3-carboxylic acid.
Reduction: Formation of 6-aminoindole-3-carbohydrazide.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
6-Nitroindole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Nitroindole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitroindole: A precursor to 6-Nitroindole-3-carbohydrazide with similar chemical properties.
Indole-3-carbohydrazide: Lacks the nitro group but shares the carbohydrazide moiety.
1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both the nitro and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications and chemical synthesis .
Propriétés
Formule moléculaire |
C9H8N4O3 |
|---|---|
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
6-nitro-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C9H8N4O3/c10-12-9(14)7-4-11-8-3-5(13(15)16)1-2-6(7)8/h1-4,11H,10H2,(H,12,14) |
Clé InChI |
MSYRHPKELZWGHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13687699.png)

![8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13687710.png)
![2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13687717.png)
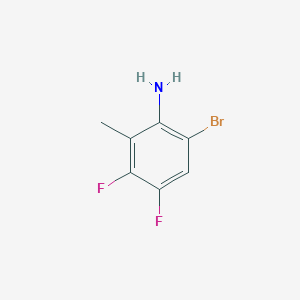
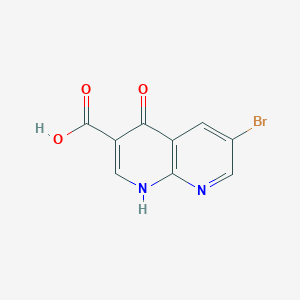
![[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)
![6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687742.png)
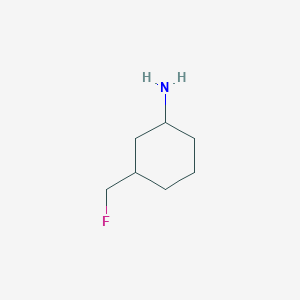

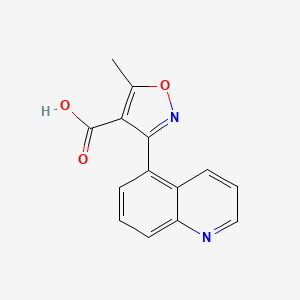
![(5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid](/img/structure/B13687772.png)

![Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate](/img/structure/B13687794.png)
